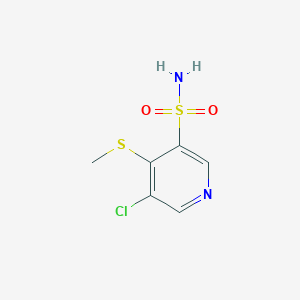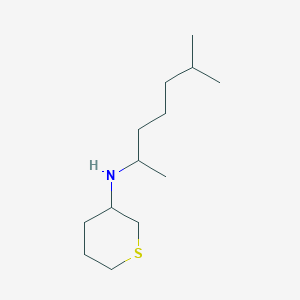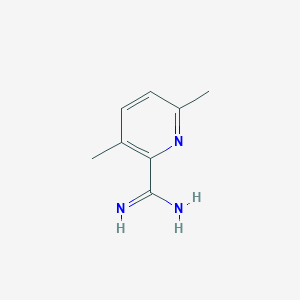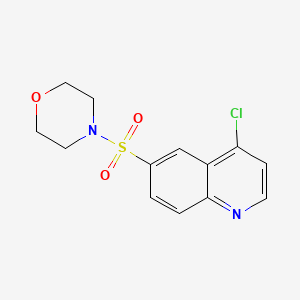
4-((4-Chloroquinolin-6-yl)sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Chloroquinolin-6-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C13H13ClN2O3S and a molecular weight of 312.77 g/mol . It is characterized by the presence of a quinoline ring substituted with a chloro group at the 4-position and a morpholine ring attached via a sulfonyl group at the 6-position
Vorbereitungsmethoden
The synthesis of 4-((4-Chloroquinolin-6-yl)sulfonyl)morpholine typically involves the reaction of 4-chloroquinoline with morpholine in the presence of a sulfonylating agent . The reaction conditions often include the use of a base such as sodium carbonate and a solvent like 1-pentanol . The industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Analyse Chemischer Reaktionen
4-((4-Chloroquinolin-6-yl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-((4-Chloroquinolin-6-yl)sulfonyl)morpholine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-((4-Chloroquinolin-6-yl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with DNA and enzymes, potentially leading to the inhibition of cellular processes . The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
4-((4-Chloroquinolin-6-yl)sulfonyl)morpholine can be compared with other similar compounds, such as:
4-Chloroquinoline: Lacks the sulfonyl and morpholine groups, leading to different chemical and biological properties.
6-Sulfonylquinoline: Contains the sulfonyl group but lacks the morpholine ring, affecting its reactivity and applications.
Morpholine derivatives: These compounds have the morpholine ring but different substituents, resulting in varied properties and uses.
Eigenschaften
Molekularformel |
C13H13ClN2O3S |
|---|---|
Molekulargewicht |
312.77 g/mol |
IUPAC-Name |
4-(4-chloroquinolin-6-yl)sulfonylmorpholine |
InChI |
InChI=1S/C13H13ClN2O3S/c14-12-3-4-15-13-2-1-10(9-11(12)13)20(17,18)16-5-7-19-8-6-16/h1-4,9H,5-8H2 |
InChI-Schlüssel |
HNRPYQRREATOSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B13007907.png)
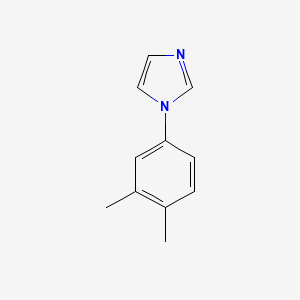
![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}acetonitrile](/img/structure/B13007913.png)
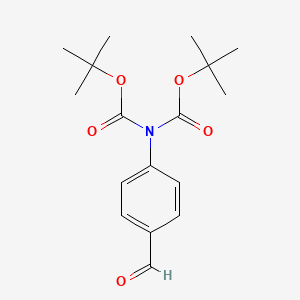
![5-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13007926.png)
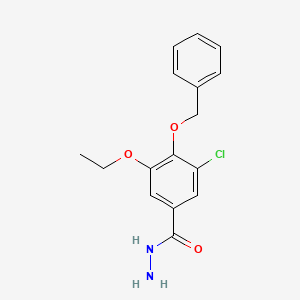
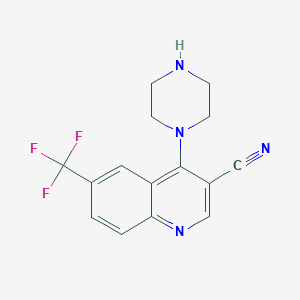
![2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13007935.png)
![8-Amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13007937.png)

